2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE
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Overview
Description
2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE is a heterocyclic organic compound that features a pyridine ring substituted with a nitro-phenylethenylthio group
Preparation Methods
The synthesis of 2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 2-nitro-2-phenylethenethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Chemical Reactions Analysis
2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions, due to the electron-withdrawing nature of the nitro group.
Addition: The double bond in the phenylethenyl group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylethenylthio group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 2-{[(1Z)-2-NITRO-2-PHENYLETHENYL]SULFANYL}PYRIDINE include:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-[(Z)-2-nitro-2-phenylethenyl]sulfanylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-15(17)12(11-6-2-1-3-7-11)10-18-13-8-4-5-9-14-13/h1-10H/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINGKRFOXSPJKB-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CSC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/SC2=CC=CC=N2)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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